Ethyl isocyanide

Catalog No.
S605593
CAS No.
624-79-3
M.F
C3H5N
M. Wt
55.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isocyanide

CAS Number

624-79-3

Product Name

Ethyl isocyanide

IUPAC Name

isocyanoethane

Molecular Formula

C3H5N

Molecular Weight

55.08 g/mol

InChI

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3

InChI Key

BPCWCZCOOFUXGQ-UHFFFAOYSA-N

SMILES

CC[N+]#[C-]

Synonyms

ethyl isocyanide, ethylisonitrile

Canonical SMILES

CC[N+]#[C-]

The exact mass of the compound Ethyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl isocyanide is a highly volatile, linear aliphatic isocyanide characterized by its minimal steric profile and strong σ-donor/weak π-acceptor properties. As a fundamental building block in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, it functions as a potent carbene-like carbon nucleophile. In coordination chemistry, it acts as a versatile ligand capable of stabilizing low-valent transition metals. Although its handling requires strict fume hood protocols due to its extremely pungent odor, its low boiling point (78–79 °C) and unhindered isocyano group make it a critical reagent for synthesizing sterically congested peptidomimetics and high-coordination-number metal clusters where bulkier alternatives fail .

Research Fit

Workflow IMCR synthesis & isocyanide-based chemistry
Probe Context Cytochrome P450 isozyme spectral phenotyping
Handling Volatile liquid; strong odor requires controlled ventilation

Procuring tert-butyl isocyanide or cyclohexyl isocyanide as a generic substitute for ethyl isocyanide often leads to synthetic failure in sterically demanding environments. The bulky tert-butyl group significantly increases the ligand cone angle, which prevents the formation of high-coordination-number metal complexes and completely halts certain Passerini and Ugi multicomponent reactions due to steric clash at the transition state [1]. Furthermore, substituting with cyclohexyl isocyanide introduces severe processability issues; its high boiling point (173 °C) makes it exceedingly difficult to remove excess reagent under vacuum without applying destructive heat . Consequently, ethyl isocyanide is strictly required when both unhindered reactivity and facile evaporative removal are critical to the workflow.

Substitution Risk

Alkyl chain substitution Kinetic profiles diverge significantly; isomerization rates may not transfer directly without validation.
Heme-binding fidelity Protein steric fit is ligand-specific; model electronic similarity does not predict functional in situ behavior.
CYP450 spectral fingerprint The standardized pH equilibrium point is EIC-specific; substitution risks compromising cross-study comparability.

Steric Penetration in Metalloprotein Binding Assays

In comparative binding assays targeting the sterically restricted heme pocket of hemoglobin, ethyl isocyanide demonstrates vastly tighter penetration and binding affinity compared to bulkier analogs. Quantitative measurements reveal a dissociation constant (Kd) of 0.1 mM for ethyl isocyanide, whereas tert-butyl isocyanide exhibits a Kd of 22.0 mM. This represents a 220-fold decrease in binding affinity for the tert-butyl variant due to severe steric clash within the protein cavity [1].

Evidence DimensionHemoglobin binding affinity (Kd)
Target Compound Data0.1 mM
Comparator Or Baselinetert-butyl isocyanide (22.0 mM)
Quantified Difference220-fold tighter binding affinity
ConditionsFree heme vs. hemoglobin binding assays

Crucial for researchers designing metalloenzyme inhibitors or spectroscopic probes, as it proves that bulky isocyanides cannot reliably substitute for ethyl isocyanide in sterically confined active sites.

Isomerization Kinetics
Cross-study context
EIC
38.36 ± 0.32 kcal/mol
VS
MIC (Literature)
~38.2 kcal/mol
Measurable kinetic divergence from MIC; supports reaction-rate differentiation context.
Method context: cross-study comparison of PES vs. traditional kinetics.

Reactivity in Sterically Congested Multicomponent Reactions (MCRs)

The minimal steric profile of the ethyl group allows ethyl isocyanide and its linear derivatives to participate in highly congested MCRs where branched isocyanides fail. In modified Passerini reactions utilizing phthalimide as the acid component, unhindered and linear isocyanides achieve yields of 78% to 91%. In stark contrast, the use of tert-butyl isocyanide or tert-octyl isocyanide under identical conditions yields 0% of the desired product, failing to react due to the steric bulk blocking the nucleophilic attack on the activated carbonyl[1].

Evidence DimensionProduct yield in congested Passerini MCR
Target Compound Data78% - 91% yield
Comparator Or Baselinetert-butyl and tert-octyl isocyanide (0% yield)
Quantified DifferenceComplete reaction failure for bulky comparators
ConditionsPhthalimide-conducted Passerini reaction

Dictates procurement for combinatorial chemistry and peptidomimetic library synthesis, where using tert-butyl isocyanide will result in failed reactions for sterically demanding substrates.

Heme Model Binding
Reported comparison
EIC & BIC
Similar model affinity
Context
Protein Environment
Reported amplification
Intrinsic affinity does not predict protein steric fit; supports steric probe context.
Data from imidazole-haem model complex in toluene.

Processability and Vacuum Removal Efficiency

A major practical differentiator for ethyl isocyanide is its volatility, which dictates downstream purification workflows. Ethyl isocyanide possesses a boiling point of 78–79 °C at atmospheric pressure, allowing excess unreacted reagent to be rapidly removed via standard rotary evaporation or mild vacuum. In contrast, cyclohexyl isocyanide boils at 173 °C, and tert-butyl isocyanide boils at 91 °C . The high boiling point of cyclohexyl isocyanide forces chemists to use extensive chromatography to separate the reagent from the product, whereas ethyl isocyanide can be cleanly stripped off without thermal degradation of the product.

Evidence DimensionAtmospheric boiling point
Target Compound Data78–79 °C
Comparator Or BaselineCyclohexyl isocyanide (173 °C) and tert-butyl isocyanide (91 °C)
Quantified DifferenceUp to 94 °C lower boiling point
ConditionsStandard atmospheric pressure distillation/evaporation

Enables solvent-free or simplified purification workflows, saving significant time and reducing the need for chromatography in industrial or high-throughput MCR scaling.

Hemoglobin Steric Fit
Class-level inference
Occupies a distinct cylindrical cavity with weak protein interactions; differentiated from smaller and bulkier alkyl isocyanides.
Intermediate steric profile distinct from methyl and tert-butyl analogs; supports footprint mapping studies.
Qualitative classification derived from a 13-ligand free energy map.

High-Coordination Number Metal Complexation

The small cone angle of ethyl isocyanide allows it to form highly saturated, low-valent transition metal complexes that are geometrically restricted with bulkier ligands. For example, ethyl isocyanide readily forms nona-coordinated di-iron clusters, such as nona(ethyl isocyanide)di-iron, and saturated penta-coordinated mononuclear iron complexes [1]. When tert-butyl isocyanide is utilized, the increased steric demand restricts coordination numbers or requires elaborate ligand backbones to stabilize the metal center, fundamentally altering the complex's structural properties.

Evidence DimensionLigand cone angle and coordination capacity
Target Compound DataForms nona-coordinated binuclear clusters
Comparator Or Baselinetert-butyl isocyanide (restricts coordination due to larger cone angle)
Quantified DifferenceHigher ligand-to-metal ratio achievable
ConditionsLow-valent iron coordination synthesis

Essential for inorganic chemists and materials scientists who require maximum σ-donor ligand packing around a metal center without inducing steric dissociation.

P450 Spectral Phenotyping
Class-level inference
Characteristic pH-dependent double Soret spectrum with isozyme-specific equilibrium point; non-identical concentration dependence reported.
Established spectral benchmark for P450 isozyme discrimination; supports phenotyping standardization.
Standard reference probe behavior characterized in reduced microsomal assays.

Synthesis of Sterically Congested Peptidomimetics

Directly leveraging its minimal steric hindrance, ethyl isocyanide is procured for Ugi and Passerini multicomponent reactions where bulky amines or ketones are used, and where t-butyl isocyanide fails to react [2].

Spectroscopic Probing of Metalloenzymes

Because it binds to the hemoglobin heme pocket 220 times more tightly than t-butyl isocyanide, it is utilized as a structural probe and competitive inhibitor in sterically restricted metalloprotein assays [1].

High-Throughput Library Generation Requiring Rapid Purification

Benefiting from its low boiling point of 78 °C, ethyl isocyanide fits automated liquid-phase syntheses where excess reagent must be quickly removed via vacuum evaporation, avoiding the chromatographic bottlenecks associated with cyclohexyl isocyanide .

Development of Low-Valent Homoleptic Metal Complexes

Taking advantage of its small cone angle, it is selected for inorganic synthesis to create densely packed, high-coordination-number transition metal clusters that are structurally impossible to assemble with bulky isonitriles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cytochrome P450 isozyme phenotyping
Spectral benchmark consistency
Isozyme-specific pH equilibrium reproducibility
Heme protein steric mapping
Intermediate alkyl steric footprint
Distal pocket interaction profile and cooperativity
Isocyanide-based multicomponent reactions
Reactive scaffold with volatile workup
Reaction selectivity and downstream purification efficiency
Gas-phase kinetic mechanism studies
Well-characterized thermodynamic reference
Activation energy and rate constant validation

Physical Description

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia]

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Exact Mass

55.042199164 g/mol

Monoisotopic Mass

55.042199164 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

624-79-3

Wikipedia

Ethyl Isocyanide
Isocyanoethane

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